molecular formula C9H12ClNO4S2 B1446581 tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate CAS No. 1803593-66-9

tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate

Cat. No.: B1446581
CAS No.: 1803593-66-9
M. Wt: 297.8 g/mol
InChI Key: MRFJYKJZFAOKLV-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate: is an organic compound with the molecular formula C₉H₁₂ClNO₄S₂ and a molecular weight of 297.78 g/mol . It is a solid powder, typically stored at 4°C to maintain its stability . This compound is known for its use in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(chlorosulfonyl)thiophene under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves scaling up the reaction while ensuring safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions, altering the compound’s properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbamate derivatives, while oxidation and reduction reactions can modify the thiophene ring.

Comparison with Similar Compounds

  • tert-butyl N-[2-(chlorosulfonyl)phenyl]carbamate
  • tert-butyl N-[2-(chlorosulfonyl)pyridyl]carbamate

Uniqueness: tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl and pyridyl analogs . This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl N-(2-chlorosulfonylthiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO4S2/c1-9(2,3)15-8(12)11-6-4-5-16-7(6)17(10,13)14/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFJYKJZFAOKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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